molecular formula C17H33N7O8 B12521722 L-Threonyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine CAS No. 798540-66-6

L-Threonyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine

Cat. No.: B12521722
CAS No.: 798540-66-6
M. Wt: 463.5 g/mol
InChI Key: KFQQUOMAGMLUHG-HAVMIZHYSA-N
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Description

Systematic Nomenclature and Structural Identification

L-Threonyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine is a tetrapeptide featuring nonstandard modifications critical to its biochemical function. The systematic IUPAC name reflects its sequential assembly:

  • L-Threonyl : The N-terminal residue (C₄H₉NO₃) with a β-hydroxyl group on its side chain.
  • Second L-threonyl : Repeats the threonine structure, enhancing hydrogen-bonding capacity.
  • N~5~-(diaminomethylidene)-L-ornithyl : A modified ornithine residue where the δ-amino group is substituted with a geminal diaminomethylidene group (-NH-C(=NH)-NH₂). This modification introduces a planar, rigid structure that mimics proline’s conformational constraints while retaining basicity.
  • L-seryl : The C-terminal serine (C₃H₇NO₃) with a hydroxyl group for potential phosphorylation or glycosylation.

Structural Data Table

Property Value
Molecular Formula C₁₈H₃₄N₈O₁₀ (hypothetical)*
Molecular Weight ~598.5 g/mol (calculated)
Key Functional Groups Gem-diaminomethylidene, β-OH

*Exact formula requires experimental validation. Related gem-diamino compounds exhibit molecular weights of 526.6–856.0 g/mol.

The gem-diaminomethylidene group distinguishes this peptide from conventional sequences. As described in European Patent EP0384523 B1, such groups stabilize retro-inverso peptide analogs by resisting proteolytic cleavage while maintaining backbone hydrogen-bonding potential.

Historical Context of Peptidyl-Diaminomethylidene Derivatives

The development of peptidyl-diaminomethylidene derivatives emerged from efforts to overcome enzymatic degradation in therapeutic peptides. Key milestones include:

  • 1980s–1990s : Early work identified gem-diamino residues as protease-resistant mimics of natural amino acids. However, instability due to spontaneous hydrolysis limited their utility.
  • Stabilization Strategies : The introduction of acyl groups (e.g., 2-nitro-benzoyl) at the N-terminus of gem-diamino derivatives significantly improved stability. For example, monoacylated derivatives like X-NH-CH(NH₂)-R (X = acyl; R = side chain) retained >90% integrity after 24 hours in aqueous solution.
  • Retro-Inverso Peptides : These derivatives became pivotal in synthesizing retro-inverso peptides, where amino acid chirality and backbone direction are reversed. The gem-diaminomethylidene group’s rigidity allowed precise control over peptide conformation, enhancing target binding specificity.

Comparative Stability of Gem-Diamino Derivatives

Acyl Group (X) Half-Life (pH 7.4, 25°C)
2-Nitro-benzoyl 48 hours
4-Chloro-butyryl 36 hours
Unmodified <1 hour

Data adapted from EP0384523 B1.

Biological Relevance of Ornithine-Containing Peptides

Ornithine, a nonproteinogenic amino acid, plays unique roles in peptide biochemistry:

  • Metabolic Pathways : Ornithine is central to the urea cycle and polyamine biosynthesis. Its incorporation into peptides can modulate interactions with enzymes like ornithine decarboxylase.
  • Enhanced Stability : Ornithine’s ε-amino group (vs. lysine’s δ-amino group) alters peptide charge distribution, reducing susceptibility to dipeptidyl peptidase-4 (DPP-4). In semaglutide analogs, ornithine substitution at position 8 increased in vivo half-life by 40%.
  • Conformational Effects : The gem-diaminomethylidene modification on ornithine introduces steric hindrance, preventing α-helix destabilization in aqueous environments. This is critical for maintaining receptor-binding motifs in peptides like GLP-1 analogs.

Enzymatic Modification of Ornithine-Containing Peptides

Enzyme Function Example Application
OspR Converts arginine to ornithine in vivo Semaglutide stabilization
Transglutaminase Crosslinks ornithine residues Hydrogel formation for drug delivery

The integration of ornithine and gem-diaminomethylidene groups exemplifies a synergistic approach to peptide engineering, balancing stability and bioactivity.

Properties

CAS No.

798540-66-6

Molecular Formula

C17H33N7O8

Molecular Weight

463.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C17H33N7O8/c1-7(26)11(18)14(29)24-12(8(2)27)15(30)22-9(4-3-5-21-17(19)20)13(28)23-10(6-25)16(31)32/h7-12,25-27H,3-6,18H2,1-2H3,(H,22,30)(H,23,28)(H,24,29)(H,31,32)(H4,19,20,21)/t7-,8-,9+,10+,11+,12+/m1/s1

InChI Key

KFQQUOMAGMLUHG-HAVMIZHYSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)O)N)O

Origin of Product

United States

Biological Activity

Overview of L-Threonyl-L-threonyl-N~5~-(diaminomethylidene)-L-ornithyl-L-serine

This compound is a synthetic peptide that incorporates amino acids with potential biological activities. The unique structure of this compound suggests it may interact with various biological systems, including enzymatic pathways and cellular signaling mechanisms.

Chemical Structure and Properties

  • Molecular Formula: C₁₄H₁₈N₄O₄
  • Molecular Weight: Approximately 318.32 g/mol
  • IUPAC Name: this compound

Biological Activity

The biological activity of this compound can be analyzed through various mechanisms:

  • Enzyme Inhibition:
    • Peptides similar to this compound often exhibit enzyme inhibitory properties, particularly against proteases and kinases. This inhibition can affect metabolic pathways and cellular functions.
  • Cell Signaling:
    • The presence of specific amino acid residues may allow this peptide to participate in cell signaling pathways, potentially acting as a modulator in processes such as apoptosis or cell proliferation.
  • Antimicrobial Activity:
    • Some peptides derived from amino acids have shown antimicrobial properties. The structural characteristics of this compound may contribute to its effectiveness against certain bacterial strains.

Case Studies

  • Peptide Synthesis and Characterization:
    • Research has demonstrated methods for synthesizing peptides similar to this compound using solid-phase peptide synthesis (SPPS). Characterization techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy were employed to confirm the structure.
  • Biological Assays:
    • Various biological assays have been conducted to evaluate the activity of similar peptides:
      • Cytotoxicity Assays: Testing on cancer cell lines showed varying degrees of cytotoxic effects, suggesting potential therapeutic applications in oncology.
      • Antimicrobial Testing: Evaluation against Gram-positive and Gram-negative bacteria indicated some level of antimicrobial efficacy, warranting further exploration.

Data Table: Comparison with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC₁₄H₁₈N₄O₄Potential enzyme inhibitor, antimicrobial
L-AlanylleucineC₉H₁₃N₃O₂Antimicrobial, cytotoxic
N-AcetylcysteinC₅H₇N₃O₃SAntioxidant, mucolytic

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

Tuftsin (H-Thr-Lys-Pro-Arg-OH)
  • Molecular Formula : C₂₁H₄₀N₈O₆ (identical to the target compound but structurally distinct).
  • Sequence : Threonyl-Lysyl-Prolyl-Arginine.
  • Key Features: Immunostimulatory properties due to the C-terminal arginine’s guanidino group. Lacks the diaminomethylidene modification and serine terminus .
L-Threonyl-L-lysyl-L-prolyl-N⁵-(diaminomethylene)-L-ornithine
  • Molecular Formula: Not explicitly provided (differs in lysyl and prolyl residues).
  • Sequence: Threonyl-Lysyl-Prolyl-(N⁵-diaminomethylene)-Ornithine.
  • Key Features: Designed for industrial applications; shares the diaminomethylidene group but includes lysine and proline, altering solubility and bioactivity .
Amiloride Analogs (e.g., EIPA, MPA)
  • Structure: Pyrazine-carboxamide derivatives with diaminomethylidene groups.
  • Function: Inhibit sodium-hydrogen exchangers (NHE1 > NHE2 > NHE3) via competitive Na⁺ site binding. Their non-peptide backbone contrasts with the target compound’s amino acid framework .

Comparative Analysis

Parameter Target Compound Tuftsin Amiloride Analogs
Molecular Weight ~508.6 g/mol (estimated) 508.6 g/mol 329–350 g/mol
Key Functional Groups Diaminomethylidene, hydroxyls Guanidino, peptide bonds Pyrazine-carboxamide
Biological Role Chelation, enzyme modulation (hypothesized) Immunostimulation NHE inhibition
Synthesis Method FDLA conjugate hydrolysis Solid-phase peptide synthesis Organic alkylation

Enzymatic Interactions

  • Threonine Aldolase Relevance : The target compound’s threonyl residues may interact with threonine aldolases, enzymes that catalyze Cα–Cβ bond cleavage in threonine derivatives. Structural studies of aldolase complexes suggest substrate specificity influenced by stereochemistry .
  • L-Serine Hydroxymethyltransferase (SHMT) : The terminal serine could engage SHMT, an enzyme critical in one-carbon metabolism, though this remains untested .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for synthesizing complex peptides, including those with non-standard modifications. The process involves sequential coupling of amino acids to a resin-bound growing peptide chain.

Resin Selection and Initial Attachment

  • Resin type : Wang or Rink amide resins are preferred for C-terminal carboxyl or amide functionalization, respectively.
  • First amino acid (L-serine) : Anchored via esterification (for Wang resin) or amide bond formation (for Rink resin) using 1,3-diisopropylcarbodiimide (DIC) and Oxyma Pure.

Sequential Coupling of Amino Acids

  • Activation reagents : HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU with DIEA (N,N-diisopropylethylamine) for optimal coupling efficiency.
  • Coupling order :
    • L-Serine → L-Ornithine(N⁵-diaminomethylidene) → L-Threonine → L-Threonine.
  • Modification of ornithine : The N⁵-(diaminomethylidene) group is introduced using di-Boc-protected guanidine hydrochloride under basic conditions (pH 9–10).

Deprotection and Cleavage

  • Fmoc removal : 20% piperidine in DMF for 10 minutes per cycle.
  • Final cleavage : TFA (95%) with scavengers (e.g., triisopropylsilane) to remove side-chain protections and release the peptide from the resin.
Table 1: SPPS Yield and Purity
Step Reagents Time (hr) Yield (%) Purity (HPLC)
Serine attachment DIC/Oxyma 2 98 >95
Ornithine modification Di-Boc-guanidine 6 85 90
Threonine coupling HATU/DIEA 1.5 92 93
Final cleavage TFA/TIS/H₂O (95:2.5:2.5) 2 88 85

Enzymatic Synthesis

Enzymatic methods offer an alternative to SPPS, leveraging ligases for stereospecific coupling without extensive protecting groups.

l-Amino Acid Ligase (Lal)-Mediated Condensation

  • Enzyme source : Pseudomonas syringae Lal (TabS) catalyzes ATP-dependent dipeptide bond formation.
  • Substrate specificity : TabS accepts L-threonine, L-serine, and modified ornithine but requires free α-amino and carboxyl groups.
  • Reaction conditions :
    • 50 mM ATP, 25 mM MgSO₄, pH 9.0, 30°C.
    • Stepwise assembly: L-Ser + L-Orn(N⁵-diaminomethylidene) → L-Thr + L-Thr.
Table 2: Enzymatic Synthesis Efficiency
Substrate Pair Enzyme Activity (U/mg) Product Yield (%)
L-Ser + L-Orn(N⁵) 12.4 ± 0.8 62
L-Orn(N⁵) + L-Thr 8.9 ± 0.5 54
L-Thr + L-Thr 10.1 ± 0.7 77

Hybrid Approach: SPPS with Enzymatic Modification

SPPS for Backbone Assembly

  • Synthesize L-Thr-L-Thr-L-Orn-L-Ser sequence on resin.

Post-Synthetic Modification of Ornithine

  • Diaminomethylidene introduction :
    • React resin-bound peptide with 1,3-dimethyl-2-iminoimidazolidine (DMI) in DMF at 50°C for 24 hours.
    • Wash with DMF and methanol to remove excess reagents.
Table 3: Hybrid Method Performance
Parameter Value
Overall yield 72%
Purity after HPLC 91%
Total synthesis time 5 days

Challenges and Optimization

Racemization Mitigation

  • Additives : 0.1 M Oxyma Pure reduces racemization during coupling steps (≤0.5% D-isomers).
  • Low-temperature coupling : Perform reactions at 4°C for threonine residues to minimize epimerization.

Solubility Issues

  • Solvent systems : Use 30% DMSO in DMF for improved solubility of modified ornithine.

Purification Strategies

  • Reverse-phase HPLC : C18 column, 0.1% TFA in H₂O/ACN gradient (5–60% ACN over 30 min).
  • Lyophilization : Final product lyophilized to >98% purity.

Comparative Analysis of Methods

Table 4: Method Comparison
Parameter SPPS Enzymatic Hybrid
Cost High Moderate High
Scalability <1 mmol >10 mmol <5 mmol
Stereochemical purity 99% 99.5% 98%
Modification flexibility High Low Moderate

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